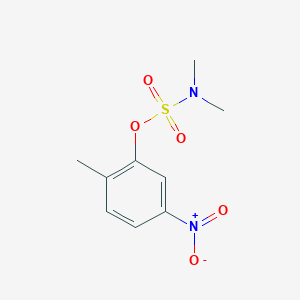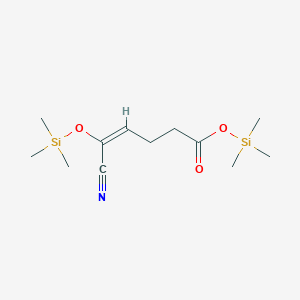
Methyl 2-methyl-4-nitropentanoate
Descripción general
Descripción
Methyl 2-methyl-4-nitropentanoate: is an organic compound with the molecular formula C7H13NO4 It is a nitro ester, which means it contains a nitro group (-NO2) attached to an ester functional group
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize this compound is through the esterification of 2-methyl-4-nitropentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Nitration Reaction: Another approach involves the nitration of 2-methylpentanoic acid followed by esterification with methanol.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves the use of reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-methyl-4-aminopentanoate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 2-Methyl-4-nitropentanoic acid
Reduction: 2-Methyl-4-aminopentanoate
Substitution: Various substituted nitro esters or amines
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-methyl-4-nitropentanoate is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is investigated for its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 2-methyl-4-nitropentanoate exerts its effects depends on its specific application. For example, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
Methyl 4-methyl-4-nitropentanoate: A structural isomer with a different position of the nitro group.
Methyl 3-methyl-4-nitropentanoate: Another isomer with the nitro group at a different position.
Methyl 2-methyl-3-nitropentanoate: A compound with a nitro group at a different carbon atom.
Uniqueness: Methyl 2-methyl-4-nitropentanoate is unique due to its specific structural arrangement, which influences its reactivity and potential applications. The position of the nitro group plays a crucial role in determining its chemical behavior and biological activity.
Propiedades
IUPAC Name |
methyl 2-methyl-4-nitropentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-5(7(9)12-3)4-6(2)8(10)11/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPCURVNOXZULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[3-(diethylamino)phenyl]-5-nitrobenzenesulfonamide](/img/structure/B8046425.png)

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-methylprop-2-enoylamino)acetate](/img/structure/B8046441.png)
![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (2S)-2-(prop-2-enoylamino)propanoate](/img/structure/B8046442.png)



![N-[[1,3,3-trimethyl-5-(prop-2-enoylamino)cyclohexyl]methyl]prop-2-enamide](/img/structure/B8046474.png)
![ethyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(nitromethyl)pentanoate](/img/structure/B8046484.png)





